molecular formula C13H13N3S B156635 1,4-Diphenyl-3-thiosemicarbazide CAS No. 1768-59-8

1,4-Diphenyl-3-thiosemicarbazide

Cat. No.: B156635
CAS No.: 1768-59-8
M. Wt: 243.33 g/mol
InChI Key: VGIVYSWGHVFQRP-UHFFFAOYSA-N
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Description

1,4-Diphenyl-3-thiosemicarbazide is an organic compound with the molecular formula C13H13N3S and a molecular weight of 243.33 g/mol . It is a derivative of thiosemicarbazide, characterized by the presence of two phenyl groups attached to the nitrogen atoms.

Safety and Hazards

This compound is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product. If swallowed, it is advised to call a poison center or doctor if you feel unwell .

Future Directions

Thiosemicarbazide derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities . The main aim of future research work is to invent multifunctional medicinal drugs that include investigating the roles of pyrazole, thiosemicarbazides, and transition metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-thiosemicarbazide can be synthesized through the reaction of thiosemicarbazide with benzaldehyde derivatives. The reaction typically involves the condensation of thiosemicarbazide with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-thiosemicarbazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Properties

IUPAC Name

1-anilino-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVYSWGHVFQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061956
Record name Hydrazinecarbothioamide, N,2-diphenyl-
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Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1768-59-8
Record name N,2-Diphenylhydrazinecarbothioamide
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Record name N,2-Diphenylhydrazinecarbothioamide
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Record name 1,4-Diphenyl-3-thiosemicarbazide
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Record name Hydrazinecarbothioamide, N,2-diphenyl-
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Record name N,2-DIPHENYLHYDRAZINECARBOTHIOAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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